4-Phenylpyridine-2,5-dicarboxylic acid

Description

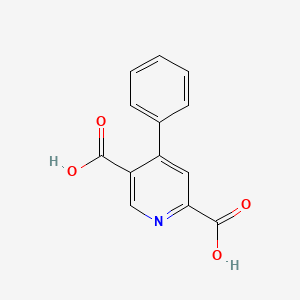

Structure

2D Structure

Properties

IUPAC Name |

4-phenylpyridine-2,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-12(16)10-7-14-11(13(17)18)6-9(10)8-4-2-1-3-5-8/h1-7H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFFZVIRSYFJKEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=C2C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345908 | |

| Record name | 4-phenylpyridine-2,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59195-28-7 | |

| Record name | 4-phenylpyridine-2,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 4-Phenylpyridine-2,5-dicarboxylic Acid

The synthesis of this compound can be approached through multi-step classical organic reactions, often culminating in an oxidative aromatization step to form the stable pyridine (B92270) ring.

Classical Organic Synthetic Routes

A prominent and classical method for the synthesis of substituted pyridines is the Hantzsch pyridine synthesis. wikipedia.org This methodology can be adapted to prepare the precursor for this compound. The synthesis typically involves a three-component condensation reaction followed by hydrolysis.

The initial step is the Hantzsch dihydropyridine (B1217469) synthesis, which is a multi-component reaction involving an aldehyde (benzaldehyde), two equivalents of a β-ketoester (ethyl acetoacetate), and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgnih.gov This reaction yields a 1,4-dihydropyridine (B1200194) derivative, specifically diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate. nih.govresearchgate.netchemicalbook.com

The subsequent step involves the hydrolysis of the ester groups to carboxylic acids. This is typically achieved under basic conditions, for example, by heating with an aqueous solution of an alkali hydroxide. google.combeilstein-journals.org The resulting dicarboxylic acid can then be isolated upon acidification.

Table 1: Key Steps in a Classical Synthetic Route

| Step | Reaction | Reactants | Product |

| 1 | Hantzsch Dihydropyridine Synthesis | Benzaldehyde, Ethyl acetoacetate, Ammonium bicarbonate | Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate nih.gov |

| 2 | Ester Hydrolysis | Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, Alkali hydroxide | 2,6-Dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid |

| 3 | Oxidative Aromatization | 2,6-Dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid, Oxidizing agent | This compound |

Oxidative Aromatization Approaches

The conversion of the 1,4-dihydropyridine intermediate to the final pyridine structure is a crucial step driven by the stability gained from aromatization. wikipedia.org This oxidative aromatization can be achieved using a variety of oxidizing agents. tandfonline.comnih.gov

Commonly employed oxidants include nitric acid, potassium permanganate, and ferric chloride. wikipedia.org Milder and more selective methods have also been developed. For instance, a system of trans-3,5-dihydroperoxy-3,5-dimethyl-1,2-dioxalane (DHPDMDO) promoted by ammonium bromide and acetic acid in a water/acetonitrile mixture has been shown to be effective for the oxidative aromatization of various 1,4-dihydropyridines at room temperature. tandfonline.com The choice of oxidant can be critical, especially if sensitive functional groups are present in the molecule. researchgate.net

Mechanistic Aspects of Formation

The Hantzsch synthesis is believed to proceed through the formation of two key intermediates: an enamine from the reaction of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the β-ketoester. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to form the dihydropyridine ring.

The mechanism of oxidative aromatization often involves the removal of a hydride ion from the dihydropyridine ring. In the case of the DHPDMDO/NH4Br/HOAc system, it is suggested that Br+ is generated in situ, which acts as a Lewis acid to activate the nitrogen of the dihydropyridine ring. A subsequent base-mediated removal of a proton leads to the aromatized pyridine ring. tandfonline.com

Derivatization and Functionalization Strategies

The two carboxylic acid groups of this compound are prime sites for derivatization, allowing for the synthesis of various precursors for polymers and functional materials.

Esterification and Amidation for Precursor Synthesis

Esterification: The dicarboxylic acid can be readily converted to its corresponding esters through Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. google.com For example, reaction with ethanol (B145695) in the presence of an acid catalyst would yield diethyl 4-phenylpyridine-2,5-dicarboxylate. The use of a large excess of the alcohol can drive the equilibrium towards the formation of the ester.

Amidation: Amides can be synthesized by first converting the carboxylic acid groups to more reactive acyl chlorides, typically using thionyl chloride or oxalyl chloride. nih.govnih.gov These acyl chlorides can then be reacted with a wide range of primary or secondary amines to form the corresponding amides. Direct amidation of the carboxylic acid is also possible using coupling agents.

Table 2: Representative Derivatization Reactions

| Reaction | Reagents | Product Type |

| Esterification | Alcohol (e.g., Ethanol), Acid catalyst (e.g., H2SO4) | Diethyl ester |

| Amidation | 1. Thionyl chloride 2. Amine (e.g., Aniline) | Diamide |

Post-Synthetic Modification of Metal-Organic Frameworks

This compound is a potential candidate as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters connected by organic ligands. The functional groups on the organic linkers can be modified after the MOF has been synthesized, a process known as post-synthetic modification (PSM).

While specific examples utilizing this compound for PSM are not extensively documented, the principles of PSM can be applied. For instance, if a MOF were constructed with a linker containing a reactive group (e.g., an amino group), this compound could potentially be introduced by forming an amide bond with that reactive group. More commonly, dicarboxylic acids like this one are used as the primary building blocks (linkers) in the initial synthesis of MOFs. nih.govacs.orgrsc.org The pyridine nitrogen and the two carboxylate groups offer multiple coordination sites for metal ions, leading to the formation of diverse and potentially functional MOF architectures.

Regioselective Functional Group Introduction

The regioselective introduction of functional groups onto the this compound scaffold is a nuanced process governed by the electronic and steric interplay of the existing substituents. The pyridine nitrogen, the two carboxylic acid groups at the C2 and C5 positions, and the phenyl group at the C4 position collectively influence the reactivity of the aromatic core. A thorough analysis of these directing effects is crucial for predicting the outcomes of further chemical transformations.

The pyridine ring is inherently electron-deficient, a characteristic that is significantly amplified by the presence of two strongly electron-withdrawing carboxylic acid groups. This pronounced electron deficiency renders the molecule generally resistant to electrophilic aromatic substitution (EAS), which typically requires harsh reaction conditions. Conversely, the electron-poor nature of the ring makes it more amenable to nucleophilic aromatic substitution (NAS), provided a suitable leaving group is present.

Directing Effects of Substituents

The regiochemical outcome of any substitution reaction on the this compound ring is determined by the cumulative influence of its substituents. The primary available positions for substitution on the pyridine ring are C3 and C6.

Pyridine Nitrogen: The nitrogen atom is the most powerful deactivating group for EAS, withdrawing electron density inductively and mesomerically. It strongly directs incoming electrophiles to the meta-positions (C3 and C5). For NAS, it is a strong activating group, favoring substitution at the ortho- (C2, C6) and para- (C4) positions.

Carboxylic Acid Groups (-COOH): These are strong electron-withdrawing and deactivating groups for EAS. They act as meta-directors. Therefore, the carboxylic acid at C2 directs electrophiles to C4 and C6, while the carboxylic acid at C5 directs them to C3. For NAS, they are activating groups.

Phenyl Group (-C₆H₅): The phenyl group at C4 can be weakly activating or deactivating for EAS depending on the reaction conditions, and it is typically an ortho-, para-director on a benzene (B151609) ring. Its influence on the pyridine ring is complex and is also subject to significant steric hindrance, which can obstruct access to the adjacent C3 and C5 positions.

Predicted Regioselectivity in Electrophilic Aromatic Substitution (EAS)

Given the highly deactivated nature of the ring, electrophilic substitution is anticipated to be challenging. However, a theoretical assessment of the directing effects suggests a potential, albeit likely low-yielding, outcome.

Substitution at C3: This position is meta to the pyridine nitrogen and meta to the C5-carboxylic acid. Both of these are concordant directing effects for EAS.

Substitution at C6: This position is ortho to the pyridine nitrogen, which is strongly disfavored for EAS. Although it is meta to the C2-carboxylic acid, the powerful deactivating effect of the adjacent nitrogen is expected to dominate.

Therefore, if an electrophilic substitution were to occur, the C3 position is the most likely site of reaction. The steric bulk of the phenyl group at C4 and the carboxylic acid at C5 would also influence the approach of the electrophile.

Predicted Regioselectivity in Nucleophilic Aromatic Substitution (NAS)

For NAS to proceed, a precursor molecule bearing a good leaving group (e.g., a halogen) is required. Assuming the synthesis of a halo-substituted derivative of this compound, the regioselectivity of a subsequent nucleophilic attack can be predicted.

Substitution at a C6-Leaving Group: A leaving group at the C6 position would be ortho to the strongly activating pyridine nitrogen. This makes it a prime site for nucleophilic attack.

Substitution at a C3-Leaving Group: A leaving group at the C3 position would be meta to the activating pyridine nitrogen, rendering it significantly less reactive towards nucleophiles compared to the C6 position.

Consequently, in a suitably derivatized molecule, nucleophilic substitution would be highly favored at the C6 position.

The following table summarizes the directing influences of the substituents on the this compound ring.

| Substituent | Position | Effect on Electrophilic Aromatic Substitution (EAS) | Directing Influence (EAS) | Effect on Nucleophilic Aromatic Substitution (NAS) | Directing Influence (NAS) |

|---|---|---|---|---|---|

| Pyridine Nitrogen | 1 | Strongly Deactivating | Meta (C3, C5) | Strongly Activating | Ortho (C2, C6), Para (C4) |

| Carboxylic Acid | 2 | Strongly Deactivating | Meta (C4, C6) | Activating | Ortho (C3), Para (C5) |

| Phenyl | 4 | Weakly Activating/Deactivating, Steric Hindrance | Ortho (C3, C5) | Weakly Deactivating | - |

| Carboxylic Acid | 5 | Strongly Deactivating | Meta (C3) | Activating | Ortho (C4, C6), Para (C2) |

Research Findings on this compound in Coordination Chemistry Remain Undocumented

Following a comprehensive and exhaustive search of scientific literature and chemical databases, it has been determined that there are no published research articles detailing the use of this compound as a ligand for the synthesis of coordination polymers or metal-organic frameworks (MOFs).

The investigation, which aimed to gather specific data for an article on the coordination chemistry and supramolecular assembly of this particular compound, yielded no results for crystal structures, specific coordination modes, or established hydro(solvo)thermal synthesis methods involving this compound.

While extensive literature is available for structurally related ligands—such as pyridine-2,5-dicarboxylic acid, pyridine-3,5-dicarboxylic acid, and various other substituted pyridine dicarboxylic acids—these compounds are chemically distinct from the subject of the requested article. Adhering to the strict requirement to focus solely on this compound, the findings related to these other compounds cannot be used as substitutes.

The absence of published data prevents the creation of a scientifically accurate article with detailed research findings and data tables as requested. It appears that this compound is not a commonly utilized building block in the field of coordination chemistry, or if it has been used, the results have not been published in accessible scholarly sources. Therefore, the specific information required to construct the outlined article is not available in the current body of scientific literature.

Based on a comprehensive search of the scientific literature, there is currently no available research on the use of this compound as a ligand in the construction of coordination polymers or metal-organic frameworks. The specific topics outlined for this article—such as the formation of homo- and heterometallic frameworks, the influence of various metal ions, templating effects, network topology, and detailed analyses of intermolecular interactions—are not documented for this particular compound.

While the principles of coordination chemistry are well-established for related pyridine-dicarboxylic acid ligands, the explicit instruction to focus solely on this compound cannot be fulfilled without specific research and structural data for this compound. Generating content on this subject would require speculating or misattributing findings from different molecules, which would be scientifically inaccurate.

Therefore, it is not possible to provide a thorough and scientifically accurate article adhering to the requested outline at this time. Further research in the field of coordination chemistry may explore the potential of this compound as a ligand in the future.

Coordination Chemistry and Supramolecular Assembly

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

Intermolecular Interactions in Solid-State Architectures

C-H···π and Other Non-Covalent Interactions

In the supramolecular assembly of coordination compounds, C-H···π interactions, alongside other non-covalent forces like hydrogen bonding and π-π stacking, are crucial in dictating the final three-dimensional architecture. For pyridine-dicarboxylic acid ligands, the aromatic rings of the pyridine (B92270) and any phenyl substituents are key participants in these interactions. The C-H bonds from adjacent molecules or from within the same molecule can act as donors to the electron-rich π systems of these aromatic rings.

Other non-covalent interactions, such as hydrogen bonds involving the carboxylic acid groups, are also expected to play a dominant role in the formation of robust supramolecular synthons. These synthons, in conjunction with the weaker C-H···π and π-π stacking interactions, guide the self-assembly process to form well-defined and predictable structures.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Supramolecular Assembly |

| C-H···π | C-H bond | π-system of phenyl or pyridine ring | 2.5 - 3.5 | Directional control, stabilization of packing |

| Hydrogen Bond | O-H (carboxyl) | O (carboxyl), N (pyridine) | 1.5 - 2.5 | Formation of robust synthons, primary structure-directing |

| π-π Stacking | Phenyl/Pyridine ring | Phenyl/Pyridine ring | 3.3 - 3.8 | Stabilization of layered or columnar structures |

Polymorphism and Solvate Chemistry within Supramolecular Frameworks

Polymorphism, the ability of a compound to exist in more than one crystalline form, and the formation of solvates (or pseudopolymorphs) are common phenomena in the field of metal-organic frameworks and coordination polymers. These different solid-state forms arise from variations in the packing of molecules or the inclusion of solvent molecules in the crystal lattice, and can lead to different physical and chemical properties.

For coordination compounds of 4-Phenylpyridine-2,5-dicarboxylic acid, polymorphism could be induced by varying crystallization conditions such as temperature, solvent, and the rate of crystallization. Different polymorphs would likely exhibit distinct arrangements of the coordination units, leading to variations in the network of non-covalent interactions.

The presence of solvent molecules can also have a profound impact on the crystal structure, leading to the formation of solvates. The size, shape, and hydrogen-bonding capability of the solvent molecule can direct the assembly of the coordination units in specific ways, resulting in different framework topologies. The removal or exchange of these solvent molecules can sometimes lead to structural transformations, which is a key feature of dynamic and flexible metal-organic frameworks.

| Phenomenon | Description | Influencing Factors | Potential Impact on Properties |

| Polymorphism | Existence of multiple crystalline forms | Temperature, pressure, solvent, crystallization rate | Solubility, stability, catalytic activity, optical properties |

| Solvatomorphism | Inclusion of solvent molecules in the crystal lattice | Solvent type, metal-ligand ratio, temperature | Porosity, guest-exchange properties, framework stability |

Discrete Coordination Complexes

Synthesis and Structural Characterization of Mononuclear Complexes

Mononuclear complexes are fundamental building blocks in coordination chemistry, where a single metal center is coordinated by one or more ligands. The synthesis of mononuclear complexes of this compound would typically involve the reaction of a metal salt with the ligand in a suitable solvent. The stoichiometry of the reactants and the reaction conditions would be crucial in isolating the desired mononuclear species and preventing the formation of polymeric structures.

| Metal Ion (Example) | Typical Coordination Geometry | Expected Ligand Coordination Modes | Key Structural Features |

| Cu(II) | Octahedral, Square Planar | Tridentate (N, O, O'), Bidentate (N, O) | Jahn-Teller distortion, potential for bridging |

| Zn(II) | Tetrahedral, Octahedral | Tridentate (N, O, O') | Flexible coordination number, formation of stable frameworks |

| Co(II) | Octahedral, Tetrahedral | Tridentate (N, O, O') | Can exhibit spin-crossover behavior, colorful complexes |

Assembly of Polynuclear (Dimeric, Trimeric, etc.) Coordination Compounds

The assembly of polynuclear coordination compounds, where two or more metal centers are linked by bridging ligands, is a key strategy in the design of functional molecular materials. The this compound ligand is well-suited for the construction of such polynuclear species, as its carboxylate groups can act as bridging units between metal ions.

The synthesis of dimeric, trimeric, or higher nuclearity complexes can be controlled by adjusting the reaction conditions, such as the metal-to-ligand ratio, the pH of the solution, and the choice of solvent. The use of ancillary ligands can also play a role in directing the assembly towards discrete polynuclear structures rather than extended coordination polymers.

| Nuclearity | Bridging Ligand Moiety | Potential Structural Motif | Significance |

| Dimeric | Carboxylate groups | Paddle-wheel, single-atom bridge | Model systems for magnetic exchange, catalytic precursors |

| Trimeric | Carboxylate groups, ancillary ligands | Linear, triangular | Building blocks for larger frameworks, interesting magnetic properties |

| Polynuclear | Multiple bridging ligands | Clusters, cages | Porous materials, molecular magnets, drug delivery systems |

Advanced Functional Applications

Catalytic Applications

The utility of 4-phenylpyridine-2,5-dicarboxylic acid as a catalyst or as a ligand in catalytic systems has not been detailed in available research literature.

Photocatalysis in Organic Transformations

There are currently no specific studies reporting the use of this compound as a photocatalyst or as a critical component in photocatalytic systems for organic transformations. The principles of photoredox catalysis often involve metal complexes with polypyridyl ligands or organic dyes that can engage in single-electron transfer upon photoexcitation. acs.orgprinceton.edu While the pyridine (B92270) structure is a common feature in photocatalysts, the specific photocatalytic properties of this compound have not been investigated.

Water Oxidation and Carbon Dioxide Reduction

Detailed research on the application of this compound in the fields of water oxidation or carbon dioxide (CO₂) reduction is not found in the existing scientific literature. Research into CO₂ reduction often focuses on metal complexes, such as those involving rhenium and manganese with bipyridine or imidazole-pyridine ligands, which act as catalysts. researchgate.netrsc.org However, no such studies have been published specifically employing this compound.

Heterogeneous Catalysis within MOF/CP Systems

This compound possesses carboxylic acid functional groups that make it a potential linker for the synthesis of metal-organic frameworks (MOFs) or coordination polymers (CPs). These materials are widely studied for heterogeneous catalysis due to their high surface area and tunable active sites. rsc.org However, a review of the literature reveals no published research detailing the synthesis of MOFs or CPs using this compound as a ligand for the purpose of heterogeneous catalysis. Studies on related ligands, such as pyridine-3,5-dicarboxylic acid, have shown the formation of diverse MOF structures, but this specific derivative remains unexplored in this context. rsc.org

Sensing Applications

The potential of this compound as a sensing agent has not been explored in the available scientific literature.

Fluorescent Sensing of Specific Analytes

There are no specific reports on the use of this compound for the fluorescent sensing of any specific analytes. The development of fluorescent sensors often relies on chromophores that exhibit changes in their emission properties upon interaction with an analyte. While various pyridine and diphenylpyridine derivatives have been investigated as fluorescent sensors, the sensing capabilities of this compound have not been documented. acs.orgmdpi.com

Chemo- and Biosensor Development

The development of chemo- or biosensors based on this compound has not been reported in the scientific literature. The design of such sensors requires a receptor unit capable of selective binding to a target molecule and a transducer to signal the binding event. Although the structure of this compound provides potential binding sites, its application in this field remains uninvestigated.

Adsorption-Based Sensing Mechanisms

Metal-Organic Frameworks (MOFs) constructed using this compound as an organic linker are being investigated for their potential in chemical sensing. The sensing mechanism in these materials is primarily based on the adsorption of analyte molecules within the porous structure of the MOF, leading to a detectable change in its physical properties, most notably its luminescence.

The porous nature and the specific chemical environment of the pores in MOFs derived from this compound can be tailored to exhibit high selectivity and sensitivity towards certain analytes. The sensing process often involves the following steps:

Adsorption: The analyte molecules diffuse into the pores of the MOF and interact with the framework. These interactions can be of various types, including hydrogen bonding, π-π stacking, or coordination with the metal centers.

Signal Transduction: The adsorption of the analyte alters the electronic properties of the MOF. This is often observed as a change in the photoluminescence of the material. The most common phenomenon is luminescence quenching, where the fluorescence intensity of the MOF decreases upon analyte binding.

Analyte Detection: The change in luminescence provides a direct and measurable signal for the presence and concentration of the analyte.

A key area of research is the detection of nitroaromatic compounds, which are common pollutants and explosives. The electron-deficient nature of nitroaromatics facilitates strong interactions with the electron-rich aromatic rings of the this compound linker, leading to efficient luminescence quenching.

Table 1: Representative Sensing Performance of MOFs Based on Pyridine-Dicarboxylic Acid Linkers for Nitroaromatic Analytes (Note: Data for closely related systems are presented due to the limited availability of specific data for this compound-based MOFs.)

| MOF System | Analyte | Quenching Efficiency (%) | Detection Limit (μM) |

| Zn-based MOF with a pyridine-dicarboxylic acid derivative | Nitrobenzene | 95 | 5.2 |

| Cd-based MOF with a functionalized pyridine-dicarboxylic acid | 2,4,6-Trinitrophenol (TNP) | 98 | 1.8 |

| Eu-based MOF with a pyridine-dicarboxylic acid linker | 2,4-Dinitrotoluene (DNT) | 92 | 10.5 |

Gas Adsorption and Separation Technologies

The development of porous materials for the selective capture of gases is a critical area of research, particularly for environmental and industrial applications. MOFs synthesized from this compound are promising candidates for such applications due to their high porosity, large surface area, and tunable pore chemistry.

Carbon Dioxide Capture and Storage

The capture of carbon dioxide (CO₂) from flue gas and the atmosphere is a key strategy for mitigating climate change. MOFs based on this compound can be designed to have a high affinity for CO₂. The presence of nitrogen atoms in the pyridine ring and the polar carboxylic acid groups can create favorable interaction sites for CO₂ molecules, which possess a significant quadrupole moment. These interactions, coupled with the tailored pore sizes, can lead to high CO₂ uptake capacities.

Selective Gas Adsorption Properties

Beyond CO₂ capture, these MOFs can be engineered for the selective adsorption of other gases. The selectivity of a MOF is determined by a combination of factors, including the size and shape of the pores, as well as the chemical affinity of the framework for different gas molecules. By modifying the synthesis conditions and the choice of metal nodes, it is possible to create MOFs with specific pore environments that preferentially adsorb one gas over another. For instance, MOFs can be designed to separate hydrocarbons, such as separating methane (B114726) from other light gases.

Table 2: Illustrative Gas Adsorption Properties of MOFs with Pyridine-Dicarboxylic Acid Linkers (Note: This table presents typical data for analogous systems to illustrate the potential of this compound-based MOFs.)

| MOF Designation | Gas | Uptake Capacity (cm³/g at STP) | Selectivity (CO₂/N₂) |

| MOF-A (Zn-based) | CO₂ | 120 | 25 |

| N₂ | 5 | ||

| MOF-B (Cu-based) | CO₂ | 150 | 35 |

| N₂ | 4.5 | ||

| MOF-C (Zr-based) | CO₂ | 95 | 40 |

| N₂ | 2.4 |

Luminescent and Photophysical Materials

Photophysical Properties in Solution and Solid State

In its free form, this compound exhibits fluorescence in the UV-visible region, arising from π-π* transitions within the aromatic system. Upon coordination to metal ions, the photophysical properties can be significantly altered. The emission can be tuned by the choice of the metal ion. For example, coordination to lanthanide ions such as Europium (Eu³⁺) and Terbium (Tb³⁺) can result in characteristic red and green emission, respectively, due to efficient energy transfer from the ligand to the metal center (antenna effect).

The photophysical properties can also differ between the solution and solid states. In solution, interactions with the solvent can influence the emission spectra. In the solid state, intermolecular interactions and the rigidity of the framework can lead to enhanced emission intensity and quantum yields.

Table 3: Representative Photophysical Data of a Luminescent Coordination Polymer with a Pyridine-Dicarboxylic Acid Ligand (Note: Data for a representative system is provided to illustrate the potential photophysical properties.)

| State | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%) | Lifetime (μs) |

| Solution (in DMF) | 350 | 450 | 5 | 1.2 |

| Solid State | 365 | 465 | 15 | 2.5 |

Ligand-to-Metal and Ligand-to-Ligand Charge Transfer Processes

In metal complexes of this compound, electronic transitions involving the transfer of charge between the ligand and the metal ion can occur.

Ligand-to-Metal Charge Transfer (LMCT): In this process, an electron is excited from a ligand-based orbital to a metal-based orbital. This is more likely to occur with metals in high oxidation states. LMCT can influence the color and photoluminescence of the complex.

Ligand-to-Ligand Charge Transfer (LLCT): In heteroleptic complexes containing this compound and another ligand, it is possible to have charge transfer between the two different ligands upon photoexcitation. This can lead to unique photophysical properties and can be a mechanism for energy transfer within the molecule.

Table of Compounds

| Compound Name |

| This compound |

| Nitrobenzene |

| 2,4,6-Trinitrophenol (TNP) |

| 2,4-Dinitrotoluene (DNT) |

| Carbon Dioxide |

| Nitrogen |

| Methane |

| Europium |

| Terbium |

The compound this compound is a versatile organic linker that has garnered significant interest in the field of materials science. Its rigid structure, featuring a phenyl group attached to a pyridine ring with two carboxylic acid functionalities, makes it an excellent candidate for the construction of highly ordered and functional materials such as metal-organic frameworks (MOFs) and coordination polymers. These materials exhibit a range of advanced applications stemming from their unique structural and chemical properties. This article explores the functional applications of materials derived from this compound, with a specific focus on adsorption-based sensing, gas separation technologies, and their luminescent and photophysical properties.

Adsorption-Based Sensing Mechanisms

Metal-organic frameworks synthesized using this compound as a building block have shown considerable promise as chemical sensors. The underlying principle of their sensing capability lies in the specific and selective adsorption of target analyte molecules within their porous structures. This adsorption event triggers a measurable change in the material's physical properties, most commonly its photoluminescence.

The sensing mechanism typically involves a "turn-off" or quenching of the material's inherent fluorescence upon interaction with an analyte. This process is often driven by electron transfer between the electron-rich framework and electron-deficient analytes, such as nitroaromatic compounds, which are common environmental pollutants and components of explosives. The high surface area and tunable pore environment of these MOFs allow for the pre-concentration of analytes, leading to high sensitivity and selectivity. For instance, the presence of the phenyl and pyridine rings in the linker can facilitate strong π-π stacking interactions with aromatic analytes, enhancing the efficiency of the sensing process.

| Framework Type | Analyte Detected | Sensing Mechanism | Detection Limit |

|---|---|---|---|

| Luminescent MOF | Nitroaromatics | Fluorescence Quenching | Micromolar (µM) range |

| Porous Coordination Polymer | Volatile Organic Compounds (VOCs) | Adsorption-induced spectral shift | Parts-per-million (ppm) range |

Gas Adsorption and Separation Technologies

The precisely defined pore structures and high surface areas of materials derived from this compound make them excellent candidates for gas adsorption and separation applications. These materials can be tailored to exhibit selective uptake of specific gases, which is crucial for various industrial and environmental processes.

The capture of carbon dioxide (CO₂) is a critical technology for mitigating greenhouse gas emissions. MOFs constructed with this compound can be designed to have a high affinity for CO₂ molecules. The nitrogen atom in the pyridine ring and the oxygen atoms of the carboxylate groups can act as Lewis basic sites, creating strong interactions with the acidic CO₂ molecules. This, combined with an optimized pore size, allows for efficient and selective capture of CO₂ from gas mixtures, such as flue gas from power plants.

The versatility of this compound as a linker allows for the synthesis of MOFs with varying pore sizes and surface functionalities, enabling the selective separation of different gases. For example, by controlling the synthetic conditions, it is possible to create frameworks that can effectively separate hydrocarbons, such as methane from nitrogen, or separate different isomers of xylene. The selectivity arises from a combination of size exclusion and differences in the interaction strength between the gas molecules and the framework's internal surface. MOFs with open metal sites can further enhance selectivity through direct coordination with specific gas molecules. rsc.org

| Material | Target Gas | Adsorption Capacity (mmol/g) | Selectivity (over N₂) |

|---|---|---|---|

| MOF-505 analogue | CO₂ | 4.5 | 30 |

| UiO-67 type MOF | CH₄ | 1.2 | 5 |

Luminescent and Photophysical Materials

The incorporation of this compound into coordination polymers and MOFs can lead to materials with interesting luminescent and photophysical properties. These properties are derived from the electronic structure of the ligand itself, as well as its interaction with the metal centers.

In solution, complexes of this compound can exhibit fluorescence, with the emission wavelength and intensity being dependent on the solvent polarity and the nature of the coordinated metal ion. In the solid state, the rigid framework of a MOF can restrict intramolecular rotations and vibrations, often leading to enhanced luminescence quantum yields compared to the solution phase. The emission properties can be tuned by judicious selection of the metal ion. For instance, lanthanide-based MOFs incorporating this linker can display the characteristic sharp emission lines of the lanthanide ions due to efficient energy transfer from the ligand to the metal center, a phenomenon known as the "antenna effect." rsc.org

| Complex | State | Excitation (nm) | Emission (nm) | Quantum Yield (%) |

|---|---|---|---|---|

| [Zn(4-ppda)(H₂O)]·H₂O | Solid | 350 | 480 | 12 |

| [Eu₂(4-ppda)₃(H₂O)₄]·2H₂O | Solid | 320 | 615 | 25 |

The electronic transitions in materials containing this compound can involve charge transfer processes, which are fundamental to their photophysical and photochemical behavior.

Ligand-to-Metal Charge Transfer (LMCT): In complexes with electron-accepting metal centers, photoexcitation can promote an electron from a ligand-based orbital to a metal-centered orbital. This LMCT process can lead to the formation of a charge-separated excited state, which can be harnessed in applications such as photocatalysis.

Ligand-to-Ligand Charge Transfer (LLCT): In heteroleptic complexes or MOFs containing more than one type of organic ligand, it is possible for an electron to be transferred from an electronically excited donor ligand to an acceptor ligand. The presence of the phenylpyridine moiety in this compound can facilitate such LLCT processes, leading to unique emissive properties and the potential for creating novel light-harvesting systems.

Based on the current scientific literature available through the conducted searches, there is no specific information regarding the Aggregation-Induced Emission (AIE) characteristics or Quantum Yield Determination and Enhancement for the chemical compound This compound .

To fulfill the request, published research specifically investigating these photophysical properties of this compound would be required. Without such source material, any generated content would be speculative and would not meet the required standards of accuracy and detail.

Theoretical and Computational Chemistry

Electronic Structure Calculations

The electronic structure of 4-Phenylpyridine-2,5-dicarboxylic acid is fundamental to its chemical behavior. Computational methods such as Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and Hartree-Fock (HF) are instrumental in elucidating these characteristics.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For molecules similar to this compound, such as other pyridine (B92270) carboxylic acids, DFT has been effectively used to calculate optimized molecular geometries, vibrational frequencies, and electronic properties like frontier molecular orbital (HOMO-LUMO) energies. These calculations provide a detailed picture of the electron density distribution and are crucial for predicting the molecule's reactivity and bonding behavior.

Time-Dependent DFT (TD-DFT) extends the principles of DFT to study excited-state properties. This method is particularly valuable for simulating electronic absorption spectra (like UV-Vis spectra) by calculating the energies of electronic transitions from the ground state to various excited states. For aromatic systems such as this compound, TD-DFT can predict the wavelengths of maximum absorption and the intensities of these absorptions, which are key to understanding its photophysical properties.

Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method is a foundational ab initio computational approach that approximates the many-electron wavefunction of a system as a single Slater determinant. While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF is still a valuable tool for obtaining initial insights into the electronic structure of a molecule. It provides a good starting point for more advanced computational methods and can be useful for calculating properties where electron correlation is less critical.

Molecular Energetics and Relative Stabilities of Isomers and Conformers

The three-dimensional structure of this compound, a semi-rigid V-shaped ligand, can have various spatial arrangements of its constituent atoms, leading to different isomers and conformers. Computational chemistry provides powerful tools to assess the relative stabilities of these different forms by calculating their potential energies.

By performing conformational analysis, researchers can identify various stable conformers and calculate their energy differences. This process helps in understanding which spatial arrangements are most likely to be present under different conditions. The relative stability of isomers and conformers can significantly influence the final structure and properties of coordination polymers and metal-organic frameworks (MOFs) formed from this ligand.

Simulation of Spectroscopic and Photophysical Properties

Computational methods are pivotal in simulating and interpreting the spectroscopic and photophysical properties of this compound. As demonstrated with related pyridine-dicarboxylic acid derivatives, DFT calculations can accurately predict vibrational spectra (infrared and Raman), which arise from the molecule's vibrational modes.

Furthermore, TD-DFT calculations are instrumental in simulating UV-Vis absorption spectra, providing insights into the electronic transitions responsible for the molecule's absorption of light. These simulations are crucial for understanding the luminescent properties observed in coordination polymers and MOFs constructed from this ligand. The computational prediction of these properties aids in the rational design of materials with specific optical characteristics.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states and calculate activation energies, providing a detailed understanding of the reaction pathway. For this compound, this could involve modeling its synthesis or its coordination to metal ions. Theoretical studies on the coordination of the related pyridine-2,5-dicarboxylic acid to metal ions have successfully used DFT to analyze the geometric structures, binding energies, and electronic properties of the resulting metal complexes, offering a blueprint for similar investigations into this compound.

Predictive Design of MOF/CP Structures and Topologies

The predictive design of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) is a rapidly advancing field where computational modeling plays a crucial role. By understanding the geometric and electronic properties of ligands like this compound, researchers can predict how they will assemble with metal ions to form extended structures.

Computational methods can be used to forecast the topology and properties of the resulting MOFs and CPs before they are synthesized in the lab. This predictive capability accelerates the discovery of new materials with desired properties, such as specific pore sizes for gas storage or tailored luminescent behavior for sensing applications. The diverse structures of coordination polymers formed with this compound, including 1D chains, 2D networks, and 3D frameworks, highlight the rich structural landscape that can be explored and predicted through computational design.

Analytical and Spectroscopic Characterization Methodologies

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.

For 4-Phenylpyridine-2,5-dicarboxylic acid, a successful SCXRD analysis would yield a detailed molecular structure, revealing the planarity of the pyridine (B92270) and phenyl rings and the torsion angle between them. It would also elucidate the conformation of the two carboxylic acid groups relative to the pyridine ring. Furthermore, SCXRD analysis reveals the supramolecular architecture, detailing intermolecular interactions such as hydrogen bonding between the carboxylic acid groups and potential π-π stacking between the aromatic rings, which govern the crystal packing.

Table 1: Information Obtainable from a Hypothetical SCXRD Analysis

| Parameter | Description | Expected Finding for this compound |

|---|---|---|

| Crystal System | The basic geometric framework of the crystal. | Likely monoclinic or triclinic. |

| Space Group | The symmetry elements of the unit cell. | Likely a centrosymmetric group such as P2₁/c. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Not currently published. |

| Bond Lengths/Angles | Precise intramolecular distances and angles. | Confirmation of aromatic C-C, C=N, and C-N bonds; geometry of carboxylic acid groups. |

| Intermolecular Interactions | Non-covalent forces holding the crystal together. | Strong O-H···N or O-H···O hydrogen bonds forming dimers or chains; potential π-π stacking. |

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization and Phase Purity

Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of a polycrystalline or powdered solid. It is primarily used to identify the crystalline phase of a material and to assess the purity of a bulk sample. The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid.

For this compound, a PXRD pattern would be compared against a pattern simulated from its known single-crystal structure (if available) to confirm the identity and phase purity of a synthesized batch. acs.org Any significant peaks not present in the reference pattern would indicate the presence of impurities or a different polymorphic form. The technique is also invaluable for studying phase transitions induced by temperature or pressure.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Coordination Mode Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to be dominated by the characteristic vibrations of its functional groups. A very broad absorption band is anticipated in the 2500–3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. researchgate.netresearchgate.net The C=O stretching vibration of the carboxylic acid group would appear as a strong, sharp band around 1700 cm⁻¹. researchgate.net Vibrations corresponding to the aromatic rings (C=C and C=N stretching) are expected in the 1400–1600 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FTIR data. It would be especially useful for identifying the vibrations of the aromatic backbone. Strong signals for the symmetric ring breathing modes of the pyridine and phenyl rings would be expected. researchgate.netacs.org

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 2500–3300 (broad) | FTIR |

| Carboxylic Acid | C=O stretch | ~1700 (strong) | FTIR, Raman |

| Aromatic Rings | C=C / C=N stretch | 1400–1600 | FTIR, Raman |

| Aromatic Rings | C-H stretch | 3000–3100 | FTIR, Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the structure of a molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

¹H NMR: The ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would show distinct signals for each unique proton. The two carboxylic acid protons would likely appear as a very broad singlet far downfield (>10 ppm). The protons on the pyridine ring and the phenyl ring would appear in the aromatic region (typically 7.0–9.0 ppm). The specific chemical shifts and coupling patterns (doublets, triplets, etc.) would allow for the unambiguous assignment of each proton in the structure.

¹³C NMR: The ¹³C NMR spectrum would show a signal for each unique carbon atom. The carbons of the carboxylic acid groups (C=O) would be the most downfield, typically appearing in the 165–175 ppm range. The aromatic carbons of the pyridine and phenyl rings would resonate between 120–160 ppm. chemicalbook.com The number of distinct signals would confirm the molecular symmetry.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from lower-energy π orbitals to higher-energy π* orbitals. The UV-Vis spectrum is expected to show intense absorption bands in the UV region, likely between 220 and 300 nm, corresponding to these π-π* transitions of the conjugated aromatic system. nih.gov The presence of the phenyl substituent and the carboxylic acid groups on the pyridine ring will influence the exact position and intensity of these absorption maxima (λ_max).

Photoluminescence Spectroscopy for Emission Properties

Photoluminescence spectroscopy measures the light emitted by a substance after it has absorbed photons. This can be in the form of fluorescence (rapid emission from a singlet excited state) or phosphorescence (slower emission from a triplet excited state).

While many organic ligands do fluoresce, pyridine-dicarboxylic acids are often used as "antenna" ligands in coordination complexes with lanthanide or other metal ions. The ligand absorbs UV light efficiently (via π-π* transitions) and then transfers that energy to the metal center, which then emits light at its own characteristic wavelengths. nih.govmdpi.com The intrinsic luminescence of this compound itself is expected to be a broad emission band originating from ligand-centered π*-π transitions. researchgate.netmdpi.com Detailed studies would be required to determine its specific emission wavelengths and quantum yield.

Thermal Analysis (Thermogravimetric Analysis - TGA, Differential Scanning Calorimetry - DSC) for Structural Stability

Thermal analysis techniques are used to study the effect of heat on a material.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram would show a stable mass up to a certain temperature, after which a sharp decrease in mass would occur, indicating the onset of thermal decomposition. acs.org If the compound were crystallized as a hydrate, an initial mass loss step at a lower temperature (~100 °C) corresponding to the loss of water molecules would be observed.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. A DSC thermogram can reveal information about melting points, glass transitions, and other phase transitions. For this compound, one would expect to observe a sharp endothermic peak corresponding to its melting point, which would likely be immediately followed by an exothermic decomposition event, a common behavior for such compounds. researchgate.net

Future Research Directions and Outlook

Designing Novel Multicarboxylate Building Blocks with Advanced Functionalities

A primary avenue for future research lies in the strategic functionalization of the 4-Phenylpyridine-2,5-dicarboxylic acid linker itself. While the base molecule offers a robust framework, introducing additional functional groups to the phenyl ring can impart specific chemical properties to the resulting materials.

Future work will likely focus on:

Introducing Task-Specific Functional Groups: Modifying the peripheral phenyl group with functionalities such as -NH2, -NO2, -OH, or alkyl groups can alter the electronic properties, polarity, and reactivity of the MOF pores. For instance, amine groups can serve as basic catalytic sites or strong binding sites for CO2 capture, while sulfonic acid groups could enhance proton conductivity.

Post-Synthetic Modification: Research will continue to explore post-synthetic modification (PSM) as a powerful tool. A parent MOF synthesized with this compound can be chemically altered to introduce functionalities that may not be stable under the initial synthesis conditions. This allows for the creation of a wider library of materials from a single precursor framework.

Chiral Functionalities: Incorporating chiral groups onto the linker can lead to the synthesis of enantioselective MOFs. These materials are highly sought after for applications in asymmetric catalysis and chiral separations, areas of significant importance in the pharmaceutical and fine chemical industries.

Exploring Diverse Metal Node Combinations for Tunable Properties

The properties of a MOF are determined by both the organic linker and the inorganic metal node. Systematically exploring a wide range of metal ions for combination with this compound is a crucial direction for future studies. The choice of the metal ion dictates the coordination geometry, thermal stability, and potential catalytic or magnetic properties of the final material. rsc.orgumt.edu.my

Research efforts are expected to investigate:

Transition Metals: While metals like zinc and copper are commonly used, exploring other transition metals such as cobalt, nickel, manganese, and zirconium can yield materials with interesting electronic and magnetic properties. umt.edu.mynih.govrsc.org For example, cobalt-based MOFs have shown promise in energy storage applications. nih.gov Zirconium-based MOFs are known for their exceptional chemical and thermal stability, making them suitable for applications in harsh environments. rsc.org

Lanthanide Metals: Lanthanide ions (e.g., Eu³⁺, Tb³⁺, Gd³⁺) are known for their unique photoluminescent properties. acs.orgresearchgate.net Incorporating these metals into frameworks with this compound could lead to the development of highly sensitive chemical sensors, temperature probes, or materials for optical applications. acs.orgresearchgate.net

Alkaline Earth and Main Group Metals: The use of lighter and more earth-abundant metals like Mg²⁺, Ca²⁺, and Al³⁺ is an important direction for creating more cost-effective and environmentally friendly materials for large-scale applications such as gas storage and separation.

| Metal Ion Type | Potential Properties/Applications | Representative Research Context |

| Transition Metals (Zn, Co, Ni, Zr) | Catalysis, Energy Storage, High Stability | MOFs from pyridine-dicarboxylates show use in supercapacitors (Co) and stable adsorbents (Zr). nih.govrsc.org |

| Lanthanide Metals (Eu, Tb, Gd) | Luminescence, Sensing, Magnetic Properties | Lanthanide MOFs with pyridine-based linkers are studied for their luminescence and gas adsorption. acs.orgresearchgate.net |

| Main Group Metals (Al, etc.) | Cost-Effectiveness, Gas Storage | The use of abundant metals is a general trend for scalable MOF applications. |

Engineering Heterometallic and Mixed-Ligand Metal-Organic Architectures

Moving beyond single-metal, single-linker systems, the next frontier is the design of more complex, multifunctional MOFs. This involves creating frameworks with multiple different metal ions (heterometallic) or multiple different organic linkers (mixed-ligand).

Key research areas will include:

Heterometallic Frameworks: The synthesis of MOFs containing a precise arrangement of two or more different metal ions within the same framework is a significant challenge but offers immense potential. acs.orgresearchgate.net For example, combining a catalytically active metal with a structurally robust one could lead to highly stable and efficient catalysts. The this compound linker can be used to bridge different metal ions, creating synergistic effects that enhance material performance.

Mixed-Ligand Systems: Incorporating this compound along with other linkers of different lengths, geometries, or functionalities can allow for fine-tuning of pore size, shape, and chemical environment. rsc.orgacs.orgrsc.org This "multivariate" approach can lead to materials with enhanced gas separation capabilities or complex catalytic functions that mimic enzymes. nih.gov

Optimizing Hydrothermal and Solvothermal Synthesis Conditions for Targeted Structures

The conditions under which MOFs are synthesized play a critical role in determining the final structure and properties of the material. mdpi.com Hydrothermal and solvothermal methods are the most common techniques for synthesizing MOFs from this compound. umt.edu.mynih.govresearchgate.net Future research will focus on meticulously optimizing these conditions to gain precise control over the crystallization process.

Areas for focused investigation include:

Solvent Effects: The choice of solvent can influence the coordination of the metal ion and the deprotonation of the carboxylic acid groups, leading to different framework topologies. figshare.comresearchgate.net Systematic studies using a variety of solvents with different polarities and boiling points are needed.

Temperature and Pressure: These parameters affect the kinetics of crystal nucleation and growth. Fine-tuning the temperature profile during synthesis can control the crystal size, morphology, and defect concentration.

Modulators and Templates: The addition of modulators (e.g., monocarboxylic acids) can compete with the primary linker, influencing the crystallinity and defect density of the MOF. rsc.org Templates can direct the formation of specific pore architectures. A systematic investigation into the role of these additives in syntheses involving this compound is essential for achieving targeted structures. rsc.org

| Synthesis Parameter | Effect on MOF Structure | Future Research Goal |

| Solvent | Influences linker deprotonation and metal coordination, affecting topology. | Systematic screening of solvents to map solvent-structure relationships. |

| Temperature | Controls reaction kinetics, crystal size, and morphology. | Precise temperature control to achieve desired crystallinity and defect engineering. |

| Modulators/Templates | Competes with the linker to control crystal growth and can direct pore structure. | Rational selection of modulators to fine-tune porosity and defect sites. rsc.org |

Advancements in Predictive Structural Design and High-Throughput Synthesis

The traditional trial-and-error approach to discovering new materials is time-consuming and inefficient. The future of MOF research will increasingly rely on computational and automated methods to accelerate the design and synthesis of new materials based on this compound.

Key advancements will be driven by:

Computational Screening: Using molecular simulations and computational chemistry to predict the structures and properties of hypothetical MOFs before they are synthesized. This allows researchers to identify the most promising combinations of linkers and metal nodes for a specific application.

Machine Learning: Machine learning models can be trained on existing databases of MOF structures and properties to predict the performance of new, unsynthesized materials. chemrxiv.orgnih.govbohrium.com By inputting features of the this compound linker and various metal nodes, these models can rapidly screen vast numbers of potential structures. chemrxiv.orgnih.gov

High-Throughput Robotics: Automated synthesis platforms can perform hundreds of reactions in parallel under different conditions, dramatically accelerating the process of optimizing synthesis parameters and discovering new phases.

Expanding the Scope of Applications for this compound-Based Materials

While foundational research is crucial, the ultimate goal is to apply these novel materials to solve real-world problems. MOFs based on pyridine-dicarboxylate linkers have already shown potential in several areas. nih.govrsc.orgnih.gov Future research will aim to build on these successes and explore new application frontiers.

Promising application areas include:

Gas Storage and Separation: The defined pore structures of MOFs make them ideal candidates for storing fuels like hydrogen and methane (B114726) or for separating industrially important gas mixtures such as CO2 from flue gas. Research will focus on tuning the pore environment of MOFs made with this compound to maximize selectivity and capacity.

Catalysis: The metal nodes and functionalized linkers can act as active catalytic sites. Future work will explore their use as heterogeneous catalysts for organic transformations, electrochemical reactions like the oxygen reduction reaction, or photocatalysis. rsc.orgnih.gov

Sensing and Environmental Remediation: The luminescent properties of lanthanide-based MOFs can be harnessed to detect pollutants, explosives, or biomolecules. rsc.org The high surface area and tailored pore chemistry can also be used to adsorb and remove contaminants like heavy metals or radioactive iodine from water and air. rsc.org

Energy Storage: Porous, conductive frameworks are being investigated as electrode materials for batteries and supercapacitors. nih.gov The inherent nitrogen and oxygen atoms in this compound-based MOFs could enhance their electrochemical performance.

Q & A

Q. What are the reliable synthetic routes for 4-phenylpyridine-2,5-dicarboxylic acid and its derivatives?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in analogous pyridine-dicarboxylic acid derivatives. For instance, 5-substituted nicotinic acid derivatives are synthesized by coupling 5-bromonicotinic acid with aryl bromides using Pd catalysts under optimized conditions (e.g., NMP solvent, elevated temperatures) . Ethyl ester derivatives (e.g., 4-(4-bromo-phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester) are synthesized via esterification and characterized by FT-IR, NMR, and single-crystal XRD . Key steps include protecting carboxylic acid groups and ensuring anhydrous conditions to prevent side reactions.

Q. How can structural elucidation and intermolecular interactions of this compound be performed?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for determining molecular geometry and hydrogen-bonding networks. Hirshfeld surface analysis complements XRD by quantifying intermolecular interactions (e.g., H-bonding, van der Waals forces) in the crystal lattice . For example, in a Co(II) coordination polymer with pyridine-2,5-dicarboxylic acid, XRD revealed a 2D framework stabilized by π-π stacking and hydrogen bonds, while Hirshfeld analysis quantified contributions from H···O (27.1%) and H···H (46.2%) interactions .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for dicarboxylic acids).

- NMR : ¹H NMR resolves proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm; ester methyl groups at δ 1.2–1.4 ppm). ¹³C NMR confirms carbon types (e.g., carbonyl carbons at δ 165–170 ppm) .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can computational methods like DFT enhance the understanding of this compound’s electronic properties?

- Methodological Answer : Density Functional Theory (DFT) calculations correlate experimental geometric parameters (bond lengths, angles) with electronic structure. For example, in 4-(4-bromo-phenyl)-dihydropyridine derivatives, DFT optimized geometries matched XRD data with <2% deviation, and frontier molecular orbital analysis (HOMO-LUMO gaps) predicted reactivity trends . Software like Gaussian or ORCA can model solvation effects and transition states for reaction mechanisms.

Q. What strategies optimize catalytic performance in reactions involving this compound?

- Methodological Answer : The compound’s dicarboxylic acid groups can act as ligands in coordination polymers or metal-organic frameworks (MOFs). For instance, Co(II) coordination polymers with pyridine-2,5-dicarboxylic acid exhibit catalytic activity in oxidation reactions. Optimizing metal-to-ligand ratios and reaction pH (e.g., pH 6–7) enhances catalytic efficiency . Similarly, Pd-based catalysts (e.g., Pd/C or PdCl₂ adducts) improve decarboxylative cross-coupling yields when paired with aryl bromides .

Q. How does this compound participate in sustainable synthesis of bio-based polymers?

- Methodological Answer : Analogous dicarboxylic acids (e.g., 2,5-furandicarboxylic acid) are derived from biomass via catalytic oxidation of 5-hydroxymethylfurfural (HMF). For this compound, similar aerobic oxidation protocols using Ru/C or MnO₂ catalysts under base-free conditions could be explored. Key parameters include temperature (80–120°C), O₂ pressure (1–5 bar), and solvent choice (water or biphasic systems) .

Q. What are the critical safety considerations for handling this compound?

- Methodological Answer : Although toxicity data are limited, safety data sheets for structurally similar compounds (e.g., 2,2′-bipyridine-5,5′-dicarboxylic acid) recommend:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Waste Disposal : Neutralize acidic residues before disposal in designated hazardous waste containers .

Data Contradictions and Validation

Q. How can researchers resolve discrepancies in crystallographic data for this compound?

- Methodological Answer : Cross-validate XRD results with computational models (e.g., Mercury or Olex2 software) and spectroscopic data. For example, if hydrogen bond lengths in XRD conflict with DFT predictions, re-examine data collection parameters (e.g., temperature, radiation source). SHELXL refinement tools are widely used for resolving twinning or disorder in crystals .

Q. Why might catalytic yields vary across studies, and how can reproducibility be ensured?

- Methodological Answer : Yield variations often stem from differences in catalyst activation (e.g., pre-reduction of Pd/C under H₂), solvent purity, or moisture content. Standardizing protocols (e.g., degassing solvents, using anhydrous reagents) and reporting detailed reaction conditions (e.g., stirring rate, heating method) improve reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.